![molecular formula C12H7BrN2OS2 B2609081 N-(benzo[d]thiazol-5-yl)-5-bromothiophene-2-carboxamide CAS No. 942002-64-4](/img/structure/B2609081.png)
N-(benzo[d]thiazol-5-yl)-5-bromothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(benzo[d]thiazol-5-yl)-5-bromothiophene-2-carboxamide” is an organic compound that belongs to the benzamide family of compounds. It contains a benzothiazole ring, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . The benzothiazole moiety has been an important heterocycle in the world of chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a thiophene ring, both of which are aromatic. The bromine atom on the thiophene ring and the carboxamide group would be key functional groups .Aplicaciones Científicas De Investigación
Antibacterial Agents
- A study by Palkar et al. (2017) discussed the synthesis and antibacterial evaluation of novel Schiff bases derived from 2-aminobenzothiazole. These compounds showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017).
Cancer Research
- Brockmann et al. (2014) found that thiazolides, including bromo-thiazolides, can induce cell death in colon carcinoma cell lines, suggesting a potential application in cancer therapy (Brockmann et al., 2014).
- Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold, which exhibited promising anticancer activity against several human cancer cell lines (Tiwari et al., 2017).
- Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, with several compounds showing potential anti-tubercular activity (Pancholia et al., 2016).
Antifungal Activity
- Saeed et al. (2008) synthesized N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, which showed low to moderate antifungal activity (Saeed et al., 2008).
Synthesis Techniques
- Boeini and Hajibabaei Najafabadi (2009) developed an efficient method for synthesizing benzazoles, including benzothiazoles, in aqueous media (Boeini & Hajibabaei Najafabadi, 2009).
Stem Cell Research
- Ries et al. (2013) described a highly efficient procedure for synthesizing thiazovivin, a compound known to improve the generation of human induced pluripotent stem cells (iPSCs) (Ries et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide is MmpL3, a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide: interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption of this process leads to a loss of cell wall integrity, which is detrimental to the survival of the bacterium .
Biochemical Pathways
The action of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide affects the mycolic acid transport pathway, a critical biochemical pathway in Mycobacterium tuberculosis . The downstream effects include the disruption of cell wall synthesis and integrity, leading to the death of the bacterium .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in vivo .
Result of Action
The molecular and cellular effects of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide ’s action include the inhibition of mycolic acid transport, disruption of cell wall synthesis, and ultimately, the death of Mycobacterium tuberculosis .
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-11-4-3-10(18-11)12(16)15-7-1-2-9-8(5-7)14-6-17-9/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLKLLWNNUFHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)N=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


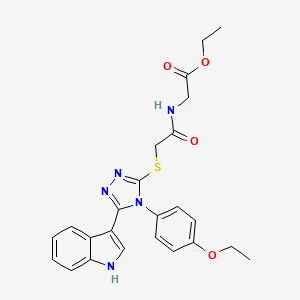
![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2609002.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2609005.png)
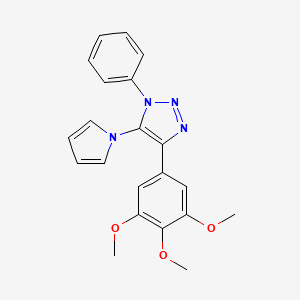


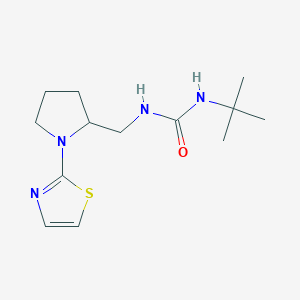


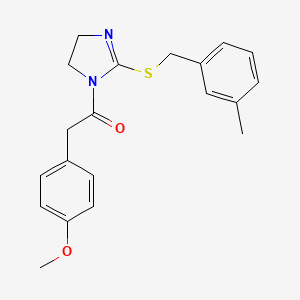
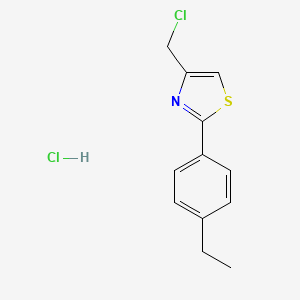
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2609020.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2609021.png)